4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid

Physicochemical Profiling Druglikeness Lipophilicity

4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid is a synthetic, small-molecule aromatic amino acid derivative belonging to the aminobenzoic acid class. Characterized by a benzoic acid core with a specific substitution pattern—a but-3-yn-2-ylamino group at the 4-position and a methyl group at the 3-position—it has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13089624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)NC(C)C#C
InChIInChI=1S/C12H13NO2/c1-4-9(3)13-11-6-5-10(12(14)15)7-8(11)2/h1,5-7,9,13H,2-3H3,(H,14,15)
InChIKeyDHZVYFPJKNNPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid (CAS 1600200-05-2): A Specialized Benzoic Acid Building Block


4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid is a synthetic, small-molecule aromatic amino acid derivative belonging to the aminobenzoic acid class . Characterized by a benzoic acid core with a specific substitution pattern—a but-3-yn-2-ylamino group at the 4-position and a methyl group at the 3-position—it has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . Its structure incorporates a terminal alkyne handle, making it a versatile intermediate for medicinal chemistry, chemical biology, and materials science applications, particularly in click chemistry conjugations and as a scaffold for target-specific probe development .

Why Generic Substitution Risks Experimental Failure: The Critical Role of Substituent Positioning in 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid


Substituting 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid with a close structural analog, such as its non-methylated counterpart or a positional isomer, is scientifically unsound due to quantifiable differences in physicochemical properties that directly impact reactivity, solubility, and target binding. For instance, the presence of the 3-methyl group increases the calculated LogP by 0.31 units compared to the non-methylated analog, significantly altering lipophilicity and membrane permeability . Furthermore, shifting the amino-butyne group from the 4-position to the 2-position can sterically and electronically alter the reactivity of the terminal alkyne, as well as the compound's ability to engage in specific binding interactions, rendering it non-interchangeable in established synthetic or biological protocols.

Quantitative Differentiation Guide for 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid Against Closest Analogs


Lipophilicity (LogP) Comparison with Non-Methylated Analog

The target compound exhibits a higher calculated lipophilicity (LogP = 2.13) compared to its direct non-methylated analog, 4-[(But-3-yn-2-yl)amino]benzoic acid (LogP = 1.82) . This 0.31 log unit increase results from the addition of the methyl substituent at the 3-position of the aromatic ring.

Physicochemical Profiling Druglikeness Lipophilicity

Molecular Weight and Size Differentiation for Solid-Phase and Conjugation Chemistry

The target compound's molecular weight (203.24 g/mol) is 14.03 g/mol higher than the non-methylated analog (189.21 g/mol) due to the methyl substitution . This mass difference is significant for applications where the linker length and minimal mass perturbation are critical, such as in the design of PROTACs or small-molecule probes.

Click Chemistry PROTAC Design Bioconjugation

Substitution Pattern Selectivity in Click Chemistry Reactivity

The positioning of the but-3-yn-2-ylamino group at the 4-position (para to the carboxylic acid) is electronically distinct from isomers substituted at the 2-position (ortho). While quantitative kinetic data is not available for this specific series, the class-level inference is that para-substituted alkynyl anilines exhibit different reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to their ortho analogs due to steric and electronic effects . The 2-substituted isomer (CAS 1602111-88-5) would likely have a sterically hindered alkyne, reducing coupling efficiency in bioconjugation reactions.

Structure-Activity Relationship Synthetic Chemistry Alkyne Reactivity

Functional Group Tolerance: Alkyne vs. Precursor Analog

Unlike its precursor 4-amino-3-methylbenzoic acid (CAS 2486-70-6), the target compound features a terminal alkyne group, enabling a distinct set of bioorthogonal reactions (e.g., click chemistry) that are not possible with the primary amine alone [1]. This functional group expansion is a quantifiable synthetic advantage: it unlocks one of the most used ligation strategies in chemical biology.

Synthetic Intermediate Functional Group Diversity Chemical Biology

Optimal Application Scenarios for 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid Based on Quantitative Differentiation


Design of Membrane-Permeable Chemical Probes Requiring an Alkyne Handle

For projects developing small-molecule probes for intracellular targets, this compound's LogP of 2.13 makes it a superior choice over the less lipophilic non-methylated analog (LogP 1.82) . The terminal alkyne allows for subsequent bioorthogonal conjugation to fluorophores or biotin for target engagement studies.

PROTAC Linker Building Block with Controlled Mass and Steric Properties

In the construction of proteolysis-targeting chimeras (PROTACs), the precise molecular weight (203.24 g/mol) and the 4-position alkyne provide a defined linker element. Its mass is distinct from the non-methylated version , offering researchers a finer granularity in optimizing the physicochemical properties of the degrader molecule.

Parallel Synthesis of Benzoic Acid-Derived Libraries via Click Chemistry

The para-substituted alkyne is sterically unencumbered, making it the optimal scaffold for high-throughput CuAAC ligations to generate diverse compound libraries, where consistent and rapid coupling kinetics are paramount . Ortho-substituted isomers would be less reliable for this purpose.

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